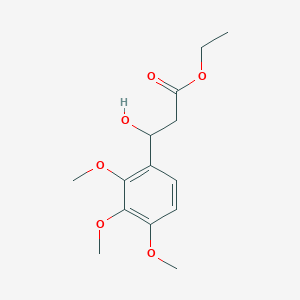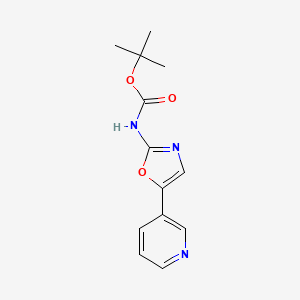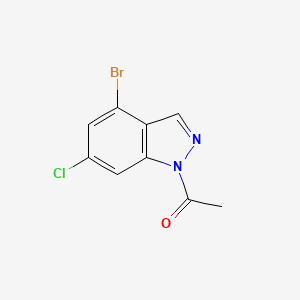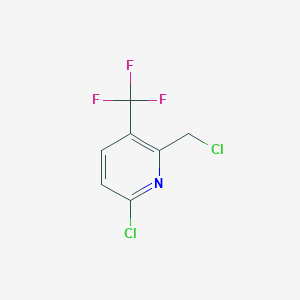![molecular formula C18H23NO3 B13666035 13-Benzyl-7,10-dioxa-3-azadispiro[4.0.46.45]tetradecan-4-one](/img/structure/B13666035.png)
13-Benzyl-7,10-dioxa-3-azadispiro[4.0.46.45]tetradecan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-Benzyl-7,10-dioxa-3-azadispiro[404645]tetradecan-4-one is a complex organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 13-Benzyl-7,10-dioxa-3-azadispiro[4.0.46.45]tetradecan-4-one typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with a suitable diol under acidic conditions to form the spirocyclic core. This is followed by oxidation and cyclization steps to achieve the final product. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
13-Benzyl-7,10-dioxa-3-azadispiro[4.0.46.45]tetradecan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles such as halides, under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
13-Benzyl-7,10-dioxa-3-azadispiro[4.0.46.45]tetradecan-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 13-Benzyl-7,10-dioxa-3-azadispiro[4.0.46.45]tetradecan-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 10-Benzyl-5,8-dioxa-10-azadispiro[2.0.44.33]undecan-11-one
- 13-methyl-7,10-dioxa-13-azadispiro[4.0.46.45]tetradecan-14-one
Uniqueness
13-Benzyl-7,10-dioxa-3-azadispiro[4.0.46.45]tetradecan-4-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C18H23NO3 |
|---|---|
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
13-benzyl-7,10-dioxa-3-azadispiro[4.0.46.45]tetradecan-4-one |
InChI |
InChI=1S/C18H23NO3/c20-16-17(8-9-19-16)13-15(12-14-4-2-1-3-5-14)6-7-18(17)21-10-11-22-18/h1-5,15H,6-13H2,(H,19,20) |
Clé InChI |
CUUFMNFHXVXFOM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C3(CCNC3=O)CC1CC4=CC=CC=C4)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methyl-butanoyl]amino]-5-ureido-pentanoyl]amino]phenyl]methyl N-[2-(tert-butoxycarbonylamino)ethyl]carbamate](/img/structure/B13665983.png)
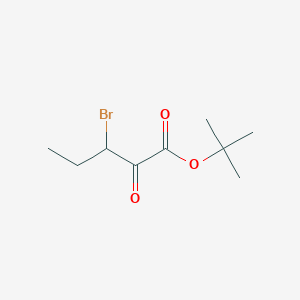
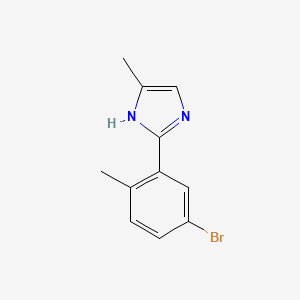

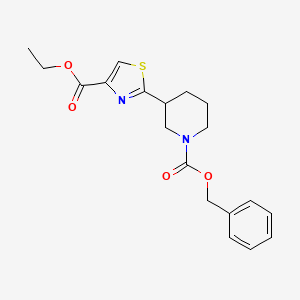
![1-[4-(Benzyloxy)benzyl]azetidine](/img/structure/B13666009.png)
